1-Isocyanato-3-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-propylbenzene can be synthesized through several methods, including:
Phosgene Method: This traditional method involves the reaction of an amine with phosgene (COCl2) to produce the isocyanate. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Non-Phosgene Methods: These include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea as starting materials.
Industrial Production Methods: Industrial production of this compound often involves the phosgene method due to its efficiency and scalability. there is a growing interest in non-phosgene methods to reduce environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as amines and alcohols, forming ureas and urethanes.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the plastics industry
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions
Scientific Research Applications
1-Isocyanato-3-propylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and the development of medical devices.
Mechanism of Action
The mechanism of action of 1-isocyanato-3-propylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical reactions, including the formation of urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
1-Isocyanato-3-propylbenzene can be compared with other isocyanate compounds, such as:
Phenyl Isocyanate: Similar structure but lacks the propyl group, making it less hydrophobic.
Methyl Isocyanate: Smaller alkyl group, leading to different reactivity and physical properties.
Toluene Diisocyanate (TDI): Contains two isocyanate groups, making it more reactive and suitable for producing rigid polyurethanes
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the isocyanate group with the hydrophobicity of the propyl group, making it suitable for specialized applications in polymer chemistry and materials science .
Properties
CAS No. |
61605-45-6 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-isocyanato-3-propylbenzene |
InChI |
InChI=1S/C10H11NO/c1-2-4-9-5-3-6-10(7-9)11-8-12/h3,5-7H,2,4H2,1H3 |
InChI Key |
AAHIFMPIIKLKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.